3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate
Description
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate (CAS 303121-53-1) is a synthetic chromene-derived ester featuring a 2-methoxyphenyl group at position 3 of the chromen-4-one core and a 2-chlorobenzoate ester at position 5. Its molecular weight is estimated to be ~402–410 g/mol, based on analogs like 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate (402.4 g/mol, ).
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClO5/c1-27-20-9-5-3-6-15(20)18-13-28-21-12-14(10-11-17(21)22(18)25)29-23(26)16-7-2-4-8-19(16)24/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCOIGHWESDHAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate acetophenone derivative under basic conditions.
Esterification: The final step involves the esterification of the chromenone derivative with 2-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the expression of genes related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the chromen core and the ester moiety. Below is a comparative analysis:
*Estimated based on analogs.
Key Observations:
- Chromen Core Modifications : Substituting the 2-methoxyphenyl group with a 4-chlorophenyl (as in ) increases halogen-mediated interactions but may reduce BBB permeability due to higher molecular weight.
- Propionate Ester : Simplifying the ester to propionate () lowers molecular weight and improves solubility but sacrifices target affinity due to reduced aromatic interactions.
Pharmacological and Toxicological Profiles
- 4-Methylbenzoate Analog (F0850-4777): Exhibits stable binding with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in Alzheimer’s disease models, with RMSD values <2 Å during molecular dynamics simulations .
- However, its lipophilicity (predicted XLogP3 ~5.2, similar to ) supports BBB penetration.
- 3-Methoxybenzoate Analog () : The meta-methoxy group may disrupt planar binding to enzymes like MAO-B, reducing inhibitory potency compared to para-substituted esters.
Biological Activity
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 2-chlorobenzoate is a compound belonging to the chromenone class, characterized by its unique chromen-4-one core structure. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is defined by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C23H15ClO5 |
| Molecular Weight | 406.81 g/mol |
| Melting Point | 221.5 °C |
| Solubility | Soluble in organic solvents |
1. Anticancer Activity
Research indicates that derivatives of chromenones exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the modulation of apoptosis-related proteins and cell cycle arrest.
Case Study:
A study demonstrated that this compound exhibited a dose-dependent cytotoxic effect on MCF-7 cells with an IC50 value of approximately 15 µM, indicating a promising potential for further development as an anticancer agent .
2. Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties through various assays, including the inhibition of cyclooxygenase (COX) enzymes. Inhibiting COX activity is critical as it plays a significant role in the inflammatory response.
Findings:
Inhibition assays revealed that this compound showed moderate inhibition against COX-1 and COX-2, with IC50 values of 12 µM and 18 µM, respectively, suggesting its potential as an anti-inflammatory agent .
3. Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The results indicated that it possesses significant free radical scavenging activity.
Data Table: Antioxidant Activity
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 80 |
At a concentration of 100 µM, the compound exhibited an impressive DPPH scavenging rate of approximately 80%, indicating strong antioxidant activity .
The biological activities of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Interaction: It can bind to specific receptors influencing cellular signaling pathways related to growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
